Increased Lipophilicity for Enhanced Membrane Permeability vs. Simple Arylacetic Acid Building Blocks
The target compound exhibits a computed octanol-water partition coefficient (XLogP3) of 2.4 [1], which is 1.0 log unit higher than that of the widely used arylacetic acid building block 4-methoxyphenylacetic acid (XLogP3 1.4) [2]. This difference arises from the additional hydrophobic tetrahydropyran ring and the gem-dimethyl substituents.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 4-Methoxyphenylacetic acid: 1.4 |
| Quantified Difference | +1.0 log unit (5.7-fold difference in predicted partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem); validated against experimental logP for the comparator (Hansch et al., 1995, experimental logP 1.42) |
Why This Matters
The higher lipophilicity of the target compound implies enhanced passive membrane permeability, which can be a decisive factor in cell-based phenotypic screens where simpler arylacetic acids show insufficient cellular uptake.
- [1] PubChem Compound Summary for CID 2870952, [4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid. National Center for Biotechnology Information. Retrieved 2026-05-06. View Source
- [2] PubChem Compound Summary for CID 7690, 4-Methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved 2026-05-06. View Source
